molecular formula C8H6ClF2NO2 B13703936 3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride

3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride

Cat. No.: B13703936
M. Wt: 221.59 g/mol
InChI Key: XBWBGBMFKIZXSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is an organic compound characterized by the presence of a difluoromethoxy group, a hydroxy group, and a benzimidoyl chloride moiety

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzimidoyl chloride moiety .

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. For instance, sulfonamide derivatives, which are structurally related, exhibit antimicrobial and anticancer activities by inhibiting dihydrofolate reductase (DHFR) and other enzymes . The exact molecular targets and pathways for this compound may vary depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-N-hydroxybenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

Molecular Formula

C8H6ClF2NO2

Molecular Weight

221.59 g/mol

IUPAC Name

3-(difluoromethoxy)-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C8H6ClF2NO2/c9-7(12-13)5-2-1-3-6(4-5)14-8(10)11/h1-4,8,13H

InChI Key

XBWBGBMFKIZXSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)C(=NO)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.